1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE
CAS No.:
Cat. No.: VC10018546
Molecular Formula: C13H7N5O5
Molecular Weight: 313.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H7N5O5 |
---|---|
Molecular Weight | 313.22 g/mol |
IUPAC Name | benzotriazol-1-yl-(2,4-dinitrophenyl)methanone |
Standard InChI | InChI=1S/C13H7N5O5/c19-13(16-11-4-2-1-3-10(11)14-15-16)9-6-5-8(17(20)21)7-12(9)18(22)23/h1-7H |
Standard InChI Key | OOSNFDIYOVAUKI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1H-1,2,3-benzotriazol-1-yl(2,4-dinitrophenyl)methanone is C₁₃H₈N₅O₅, derived from the benzotriazole ring (C₆H₄N₃), a methanone bridge (CO), and a 2,4-dinitrophenyl group (C₆H₃N₂O₄). The presence of two nitro groups at the 2- and 4-positions of the phenyl ring introduces strong electron-withdrawing effects, which significantly influence the compound’s electronic distribution and reactivity .
Table 1: Comparative Molecular Data for Benzotriazolyl Methanone Derivatives
The nitro groups enhance the compound’s electrophilicity, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the para position relative to the nitro substituents .
Synthesis and Mechanistic Pathways
Conventional Synthesis Routes
The synthesis of benzotriazole derivatives typically begins with o-phenylenediamine, which undergoes diazotization and cyclization in the presence of nitrous acid (HNO₂) to form the benzotriazole core . For the target compound, subsequent acylation with 2,4-dinitrobenzoyl chloride introduces the methanone-linked dinitrophenyl group:
Scheme 1: Proposed Synthesis Pathway
This method parallels the synthesis of 1-(2,4-dichlorobenzoyl)-1H-benzotriazole, where aroylation of benzotriazole with acyl chlorides yields stable crystalline products .
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate benzotriazole derivatization, reducing reaction times from hours to minutes while improving yields . For instance, analogous compounds like 1-aryl-1H-benzotriazoles achieve >85% yield under microwave conditions using palladium catalysts .
Chemical Reactivity and Kinetic Studies
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient dinitrophenyl ring facilitates SNAr reactions with amines, as observed in studies of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene . Key findings include:
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Mechanism: Reactions proceed via a zwitterionic intermediate, with rate-limiting departure of the benzotriazolyl anion .
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Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, accelerating reaction rates compared to toluene .
Table 2: Kinetic Parameters for Aminolysis of Dinitrophenyl-Benzotriazole Derivatives
Amine | Solvent | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
---|---|---|---|
Morpholine | MeOH | 2.3 × 10⁻³ | 78.4 |
Cyclohexylamine | Toluene | 1.1 × 10⁻⁴ | 92.7 |
Aniline | Acetonitrile | 5.6 × 10⁻⁴ | 85.2 |
Data adapted from demonstrates that steric hindrance and solvent polarity critically influence reactivity.
Electrophilic Substitution
The benzotriazole ring undergoes electrophilic alkylation and acylation at the nitrogen atoms. For example, methylating agents yield 1- and 2-methylbenzotriazole derivatives in ratios dependent on the base used .
Pharmacological and Industrial Applications
Enzyme Inhibition
Benzotriazole derivatives like 1-(2,4-dichlorobenzoyl)-1H-benzotriazole exhibit histone deacetylase (HDAC) inhibitory activity . While the target compound’s bioactivity remains unstudied, its structural similarity suggests potential as an HDAC modulator or protease inhibitor.
Materials Science
The nitro groups enhance thermal stability, making the compound a candidate for high-energy materials or corrosion inhibitors. Benzotriazoles are widely used in polymer stabilization, and the dinitrophenyl group could augment UV-absorbing properties .
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